(4-Dodecylphenyl)methanol
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Overview
Description
(4-Dodecylphenyl)methanol is an organic compound with the chemical formula C19H32O. It is a primary alcohol characterized by a hydroxyl group (-OH) attached to a phenyl ring substituted with a dodecyl chain at the para position. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Dodecylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Dodecylphenyl)acetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of (4-Dodecylphenyl)acetone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, often ethanol or methanol, to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: (4-Dodecylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form (4-Dodecylphenyl)aldehyde or (4-Dodecylphenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (4-Dodecylphenyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (4-Dodecylphenyl)chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (4-Dodecylphenyl)aldehyde, (4-Dodecylphenyl)carboxylic acid.
Reduction: (4-Dodecylphenyl)methane.
Substitution: (4-Dodecylphenyl)chloride.
Scientific Research Applications
(4-Dodecylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of (4-Dodecylphenyl)methanol involves its interaction with cellular membranes due to its amphiphilic structure. The dodecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with proteins and other biomolecules.
Comparison with Similar Compounds
(4-Hexylphenyl)methanol: Similar structure but with a shorter hexyl chain.
(4-Octylphenyl)methanol: Similar structure with an octyl chain.
(4-Decylphenyl)methanol: Similar structure with a decyl chain.
Comparison: (4-Dodecylphenyl)methanol is unique due to its longer dodecyl chain, which enhances its hydrophobic interactions and amphiphilic properties. This makes it more effective in applications requiring strong membrane integration or surfactant properties compared to its shorter-chain analogs.
Properties
CAS No. |
5519-35-7 |
---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(4-dodecylphenyl)methanol |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(17-20)16-14-18/h13-16,20H,2-12,17H2,1H3 |
InChI Key |
PYKXIEZIXDHIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
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